![molecular formula C20H24N6O4S B2888908 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872854-68-7](/img/structure/B2888908.png)
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimido[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimido[4,5-d]pyrimidines can generally be synthesized through cyclization processes or domino reactions . The presence of a thioether (S-CH2-CH2-N) and a nitro group (NO2) on the phenyl ring suggests that these groups were likely added in subsequent steps.Molecular Structure Analysis
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring. It also has a phenyl ring substituted with a nitro group, and a thioether group attached to the pyrimidine ring .Aplicaciones Científicas De Investigación
Antiproliferative Applications
This compound is structurally related to pyrido[2,3-d]pyrimidines, which are known for their antiproliferative properties . Such compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer drug development. The related compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines also display antimicrobial activities . This suggests that our compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of antibiotics and antifungal agents.
Anti-inflammatory and Analgesic Effects
Compounds within this class have been reported to exhibit anti-inflammatory and analgesic activities . Research into these properties could lead to the development of new pain relief medications or treatments for inflammatory conditions.
Hypotensive Properties
The hypotensive effects of pyrido[2,3-d]pyrimidines make them interesting for the study of cardiovascular diseases . They could be used to develop new treatments for high blood pressure and related cardiac conditions.
Antihistaminic Effects
These compounds are also known for their antihistaminic activities, which could be beneficial in treating allergic reactions and conditions such as hay fever or urticaria .
Neuroprotective Potential
Given the structural similarity to compounds that affect acetylcholinesterase activity, there’s potential for neuroprotective applications . This could be particularly relevant in the treatment of neurodegenerative diseases or acute nerve agent poisoning.
Antioxidant Properties
The ability to modulate oxidative stress makes these compounds candidates for research into diseases where oxidative damage is a key factor, such as neurodegenerative diseases and aging .
Antitumor Activities
Finally, the antitumor activities of related compounds provide a basis for the exploration of our compound in cancer research . It could contribute to the discovery of new chemotherapeutic agents.
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-25(6-2)10-11-31-18-15-17(23(3)20(28)24(4)19(15)27)21-16(22-18)13-8-7-9-14(12-13)26(29)30/h7-9,12H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUYKDVKYMLKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2888826.png)
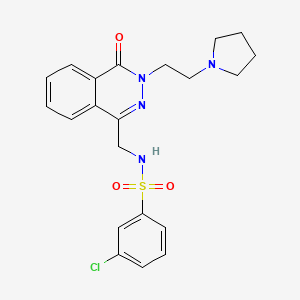
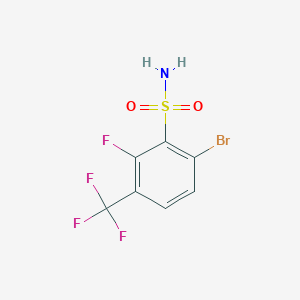
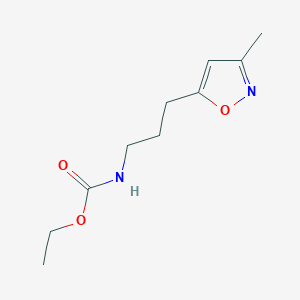
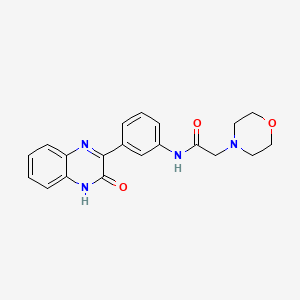
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)
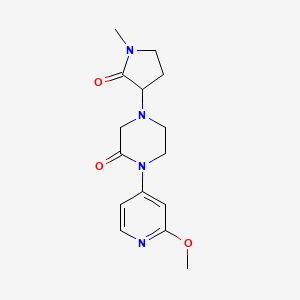

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)
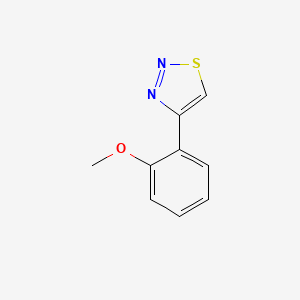
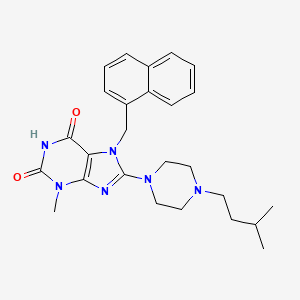
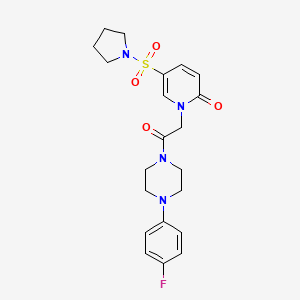
![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)
